molecular formula C10H12F3NO2 B13032684 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13032684
M. Wt: 235.20 g/mol
InChI Key: IKDJDRASZKOCIH-UHFFFAOYSA-N
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Description

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can be compared with similar compounds such as:

    2-Amino-1-[2-(trifluoromethoxy)phenyl]propan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

    1-Amino-1-[2-(trifluoromethoxy)phenyl]ethanol: This compound lacks the additional carbon atom present in the propanol derivative.

    1-Amino-1-[2-(trifluoromethoxy)phenyl]butan-2-ol: This compound has an extended carbon chain compared to the propanol derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3

InChI Key

IKDJDRASZKOCIH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)(F)F)N)O

Origin of Product

United States

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